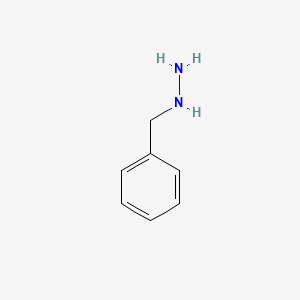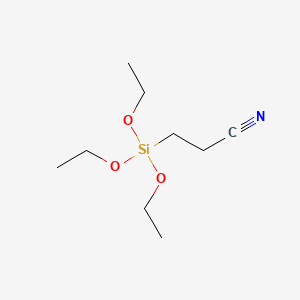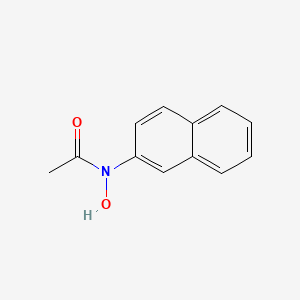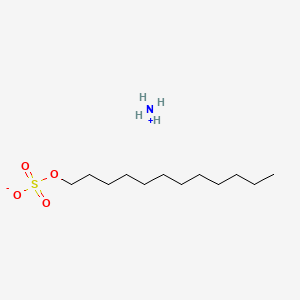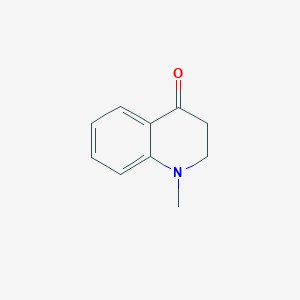
1-Metil-1,2,3,4-tetrahidroquinolin-4-ona
Descripción general
Descripción
1-Methyl-1,2,3,4-tetrahydroquinolin-4-one is a heterocyclic organic compound that belongs to the class of tetrahydroquinolines. This compound is characterized by a quinoline core structure with a methyl group at the first position and a ketone group at the fourth position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Aplicaciones Científicas De Investigación
1-Methyl-1,2,3,4-tetrahydroquinolin-4-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential neuroprotective and antioxidant properties.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Análisis Bioquímico
Biochemical Properties
1-Methyl-1,2,3,4-tetrahydroquinolin-4-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of monoamine oxidase (MAO) enzymes, which are involved in the catabolism of neurotransmitters such as dopamine and serotonin . This inhibition can lead to increased levels of these neurotransmitters in the brain, which may have implications for the treatment of neurological disorders.
Cellular Effects
The effects of 1-Methyl-1,2,3,4-tetrahydroquinolin-4-one on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to protect neurons from oxidative stress by scavenging free radicals and inhibiting the production of reactive oxygen species . This neuroprotective effect is particularly relevant in the context of neurodegenerative diseases.
Molecular Mechanism
At the molecular level, 1-Methyl-1,2,3,4-tetrahydroquinolin-4-one exerts its effects through several mechanisms. It binds to dopamine receptors, inhibiting the formation of 3,4-dihydroxyphenylacetic acid and shifting dopamine catabolism towards catechol-O-methyltransferase (COMT)-dependent O-methylation . Additionally, it inhibits both MAO-A and MAO-B enzyme activities, leading to increased levels of neurotransmitters in the brain .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Methyl-1,2,3,4-tetrahydroquinolin-4-one have been studied over time. The compound is relatively stable, but its effects can change with prolonged exposure. For instance, long-term studies have shown that it can maintain its neuroprotective properties over extended periods, although its efficacy may decrease due to potential degradation .
Dosage Effects in Animal Models
The effects of 1-Methyl-1,2,3,4-tetrahydroquinolin-4-one vary with different dosages in animal models. At lower doses, it exhibits neuroprotective and antidepressant-like effects, while higher doses can lead to toxicity and adverse effects . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
1-Methyl-1,2,3,4-tetrahydroquinolin-4-one is involved in several metabolic pathways. It interacts with enzymes such as MAO and COMT, influencing the metabolism of neurotransmitters . This interaction can affect metabolic flux and alter metabolite levels, which may have significant implications for its therapeutic use.
Transport and Distribution
Within cells and tissues, 1-Methyl-1,2,3,4-tetrahydroquinolin-4-one is transported and distributed through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Additionally, it interacts with transporters and binding proteins that facilitate its localization and accumulation in specific tissues.
Subcellular Localization
The subcellular localization of 1-Methyl-1,2,3,4-tetrahydroquinolin-4-one is critical for its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it can interact with target enzymes and proteins . Post-translational modifications and targeting signals may direct it to specific compartments, enhancing its efficacy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methyl-1,2,3,4-tetrahydroquinolin-4-one can be synthesized through several methods. One common approach involves the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring system. For instance, the reaction of phenylethylamine with formaldehyde in the presence of hydrochloric acid can yield the desired compound .
Industrial Production Methods: Industrial production of 1-Methyl-1,2,3,4-tetrahydroquinolin-4-one typically involves optimized versions of laboratory-scale synthetic routes. These methods focus on maximizing yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and green chemistry principles are often employed to achieve these goals.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-1,2,3,4-tetrahydroquinolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents, such as bromine or chlorine, can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: 1-Methyl-1,2,3,4-tetrahydroquinolin-4-ol.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Mecanismo De Acción
The mechanism of action of 1-Methyl-1,2,3,4-tetrahydroquinolin-4-one involves several pathways:
Neuroprotection: The compound exhibits neuroprotective effects by scavenging free radicals and inhibiting glutamate-induced excitotoxicity.
Antidepressant Activity: It acts as a reversible inhibitor of monoamine oxidase A and B, which are enzymes involved in the catabolism of neurotransmitters.
Molecular Targets: The primary molecular targets include dopamine and serotonin receptors, as well as glutamate receptors.
Comparación Con Compuestos Similares
1-Methyl-1,2,3,4-tetrahydroquinolin-4-one can be compared with other similar compounds such as:
1,2,3,4-Tetrahydroisoquinoline: Shares a similar core structure but lacks the methyl and ketone groups.
Quinoline: The fully aromatic version of the compound, which has different chemical reactivity and biological activity.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Similar in structure but with different substitution patterns, leading to distinct biological activities.
Uniqueness: 1-Methyl-1,2,3,4-tetrahydroquinolin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methyl group and a ketone group on the tetrahydroquinoline ring makes it a valuable compound for various applications in research and industry.
Propiedades
IUPAC Name |
1-methyl-2,3-dihydroquinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-11-7-6-10(12)8-4-2-3-5-9(8)11/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFRCTAQFFQYTKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=O)C2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001282592 | |
| Record name | 2,3-Dihydro-1-methyl-4(1H)-quinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001282592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1198-15-8 | |
| Record name | 2,3-Dihydro-1-methyl-4(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1198-15-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-1-methyl-4(1H)-quinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001282592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-1,2,3,4-tetrahydroquinolin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1-Methyl-1,2,3,4-tetrahydroquinolin-4-one in organic synthesis?
A: 1-Methyl-1,2,3,4-tetrahydroquinolin-4-one serves as a valuable starting material for synthesizing complex molecules, particularly naturally occurring alkaloids. Its structure allows for various chemical transformations, making it a versatile building block. The research highlights its utility in a simple and efficient synthesis of cryptosanguinolentines [], demonstrating its potential in natural product synthesis and medicinal chemistry.
Q2: What is the reaction mechanism involved when 1-Methyl-1,2,3,4-tetrahydroquinolin-4-one is used to synthesize cryptosanguinolentines?
A: The synthesis of cryptosanguinolentines using 1-Methyl-1,2,3,4-tetrahydroquinolin-4-one proceeds through a condensation reaction with aryl hydrazines. This reaction likely occurs through a nucleophilic addition-elimination mechanism. The aryl hydrazine acts as a nucleophile, attacking the carbonyl group of 1-Methyl-1,2,3,4-tetrahydroquinolin-4-one. This is followed by dehydration, leading to the formation of the cryptosanguinolentine scaffold [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



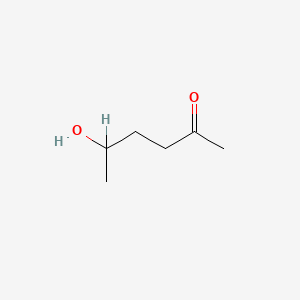
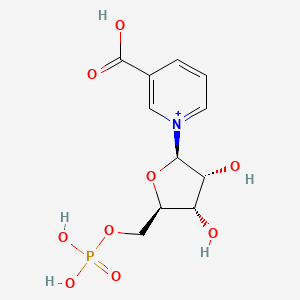
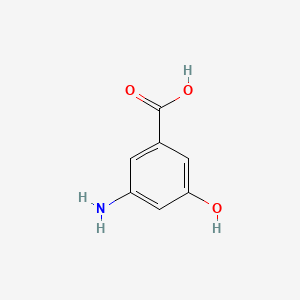


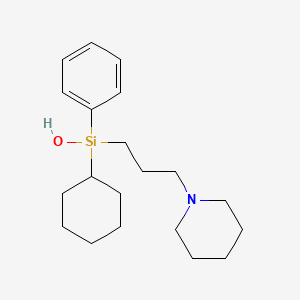
![16-Chloro-17,19-dihydroxy-4-methyl-3,7-dioxatricyclo[13.4.0.06,8]nonadeca-1(15),9,11,16,18-pentaene-2,13-dione](/img/structure/B1204616.png)

